molecular formula C12H8ClN3 B13143428 2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile

2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile

Cat. No.: B13143428
M. Wt: 229.66 g/mol
InChI Key: OFDWMNLBZTXRAO-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-3-pyridin-4-ylpyridine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridinylmethanol
  • 2-Chloro-3-pyridinylmethanol
  • 4-Chloro-3-(pyridin-2-yl)aniline

Uniqueness

2-(2-Chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(2-chloro-3-pyridin-4-ylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C12H8ClN3/c13-12-11(10-2-6-15-7-3-10)9(1-5-14)4-8-16-12/h2-4,6-8H,1H2

InChI Key

OFDWMNLBZTXRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=CN=C2Cl)CC#N

Origin of Product

United States

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